

A Comparative Guide to the Properties of Chromium-Containing Copper Alloys

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromium copper oxide*

Cat. No.: *B078546*

[Get Quote](#)

This guide provides a detailed comparison of the mechanical, electrical, and corrosion properties of copper alloys containing chromium. It is intended for researchers, scientists, and professionals in material science and engineering fields. The data presented is supported by experimental findings from various studies, with detailed methodologies for key characterization techniques.

Comparative Performance Data

Chromium is a key alloying element in copper, significantly enhancing its mechanical properties while maintaining high electrical and thermal conductivity.[1][2][3] These alloys are often age-hardenable, meaning their properties can be tailored through heat treatment.[1][2] The addition of chromium typically enhances strength to nearly double that of pure copper, while retaining electrical conductivity as high as 85% of the International Annealed Copper Standard (% IACS).[1][2] Furthermore, the formation of a stable chromium-oxide layer improves corrosion resistance compared to pure copper.[1][2][4]

Alloy	Condition	Ultimate Tensile Strength (UTS) (MPa)	Yield Strength (YS) (MPa)	Elongation (%)	Hardness	Electrical Conductivity (%) IACS)
Pure Copper	Annealed (Baseline)	~220	~70	~45	~40 HV	100
Cu-0.2Cr[5]	ECAP + Aged	~480	~400	>10	-	54
Cu-0.7Cr[6]	(Theoretical)	High Strength & Ductility	-	-	High	-
Cu-1.1Cr[5]	ECAP + Aged	485 ± 20	440 ± 15	>10	-	76
Cu-Cr (0.6-1.2% Cr)[1][2]	Fully Aged	~Twice that of pure Cu	-	-	-	~85
Cu-Cr-Zr	Aged (Tested at 300°C)	308 ± 15	-	~15	-	-
Cu-Cr-Zr[7]	Processed	560 ± 20	-	20 ± 2	-	76 ± 2
Cu-1.5Ni-1.1Co-0.6Si-0.1Cr[8]	Aged	-	857 ± 12	7 ± 0.5	300 ± 8 HV	42.8 ± 2.5

ECAP: Equal-Channel Angular Pressing

Alloy System	Corrosive Medium	Corrosion Rate (mm/annum)	Key Findings
Cu-Ni[9][10]	Artificial Seawater	0.206	Baseline for comparison.
Cu-Ni-Cr[9][10]	Artificial Seawater	0.060	The addition of chromium significantly enhances erosion-corrosion resistance by forming a more compact and protective corrosion product film.

Experimental Protocols

The data presented in this guide is derived from standardized experimental procedures. The following are detailed methodologies for the key characterization tests.

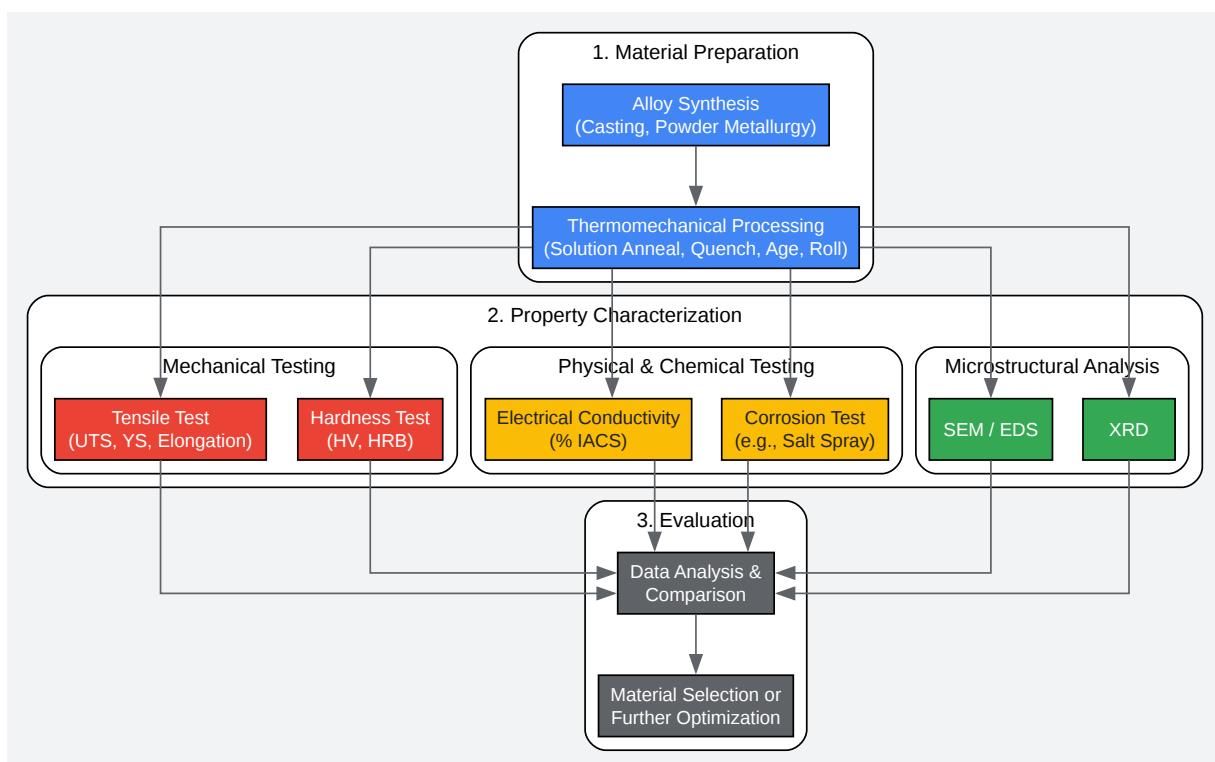
Indentation hardness tests are commonly used to evaluate the mechanical properties of copper alloys, providing a simple and quick assessment of a material's resistance to deformation.[11][12]

- Principle: A standardized indenter is pressed into the material surface under a specific load. The dimensions of the resulting indentation are measured to determine the hardness value.
- Common Methods:
 - Rockwell Hardness Test (ASTM E18): This method is widely used and measures the depth of indentation.[13] For copper alloys, superficial scales (N and T) are appropriate for thin products, while scales B and C may be used for thicknesses greater than 1 mm.[11][12]
 - Vickers Hardness Test (DPH): This test employs a diamond pyramid indenter and is suitable for a wide range of materials, including very thin samples.[11][13] For microhardness testing, loads are typically below 1 kg.[11][12]

- Brinell Hardness Test (ISO 6506-1): This method uses a large spherical indenter and is best suited for materials with coarse or inhomogeneous grain structures, such as large cast copper alloy parts.[13][14]
- Sample Preparation: For accurate results, especially in microindentation testing, the sample surface must be smooth, flat, and polished.[11] The thickness of the sample must be at least 10 times the indentation depth.[11]

Tensile testing provides fundamental information about the strength and ductility of a material.

- Principle: A specimen with a standardized geometry is subjected to a uniaxial tensile force until it fractures. The stress and strain are recorded throughout the test.
- Procedure:
 - Specimen Preparation: Test samples are machined to standard dimensions (e.g., as per ASTM E8/E8M).
 - Testing: The specimen is mounted in a universal testing machine. For high-temperature analysis, the setup includes a furnace or environmental chamber to maintain the desired test temperature.
 - Data Acquisition: A load cell measures the applied force, and an extensometer measures the elongation of the specimen.
 - Analysis: The resulting stress-strain curve is used to determine key properties such as Ultimate Tensile Strength (UTS), yield strength, and percent elongation.


Corrosion tests are performed to evaluate the material's resistance to degradation in specific environments.

- Principle: The alloy's performance is assessed through exposure to a corrosive medium, either by immersion or under dynamic conditions like erosion-corrosion.
- Erosion-Corrosion Test Protocol (Example):
 - Apparatus: A testing rig capable of circulating a corrosive fluid (e.g., artificial seawater) containing abrasive particles at a controlled velocity and temperature.[10]

- Sample Preparation: Alloy samples are polished and cleaned, and their initial mass is recorded.
- Exposure: Samples are mounted in the apparatus and exposed to the flowing corrosive medium for a predetermined duration.
- Analysis: After exposure, samples are cleaned to remove corrosion products, and the mass loss is measured. The corrosion rate (e.g., in mm/annum) is calculated from the mass loss, surface area, and exposure time.^[9] The corroded surfaces are often examined using Scanning Electron Microscopy (SEM) to analyze the corrosion mechanism.^[10]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel copper alloy.

[Click to download full resolution via product page](#)

Workflow for characterization of copper alloys.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. copper.org [copper.org]
- 2. Manhar Metal [manharmetal.com]
- 3. nationalbronze.com [nationalbronze.com]
- 4. Rod, wire, pipe made of chromium copper alloy. Buy these products in chromium copper supplier. / Auremo [auremo.biz]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. eng.usf.edu [eng.usf.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dokor.com [dokor.com]
- 12. How to test the hardness of copper? [en1.nbchao.com]
- 13. chansmachining.com [chansmachining.com]
- 14. News - Methods and Standards for Hardness Testing of Copper and Copper Alloys [hardnesshv.com]
- To cite this document: BenchChem. [A Comparative Guide to the Properties of Chromium-Containing Copper Alloys]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078546#analyzing-the-properties-of-copper-alloys-containing-chromium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com